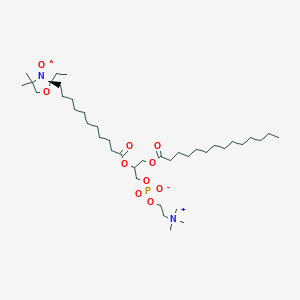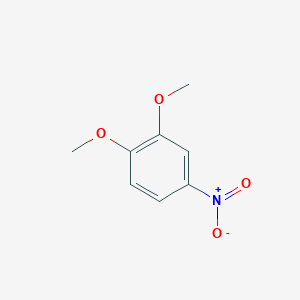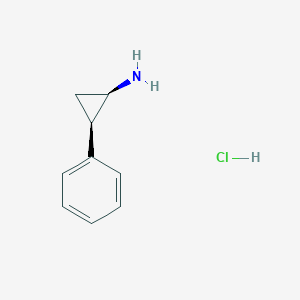
trans-Benzyl 3-hydroxycyclopentanecarboxylate
Descripción general
Descripción
- Su estructura química consiste en un anillo de ciclopentano con un grupo hidroxilo (OH) y un grupo ácido carboxílico (COOH) unidos a él. También está presente el grupo éster bencílico.
- El número CAS del compuesto es 946152-80-3 , y normalmente tiene una pureza de ≥95% .
(1R,3R)-3-Hidroxiciclopentanoácido carboxílico éster bencílico: es un intermedio sintético comúnmente utilizado en la síntesis farmacéutica.
Métodos De Preparación
Rutas Sintéticas:
Producción Industrial:
Análisis De Reacciones Químicas
Reactivos y condiciones comunes:
Productos principales:
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología y Medicina: Se ha investigado por su posible bioactividad, como propiedades antimicrobianas o antiinflamatorias.
Industria: Se utiliza en la preparación de intermedios farmacéuticos.
Mecanismo De Acción
- El mecanismo de acción exacto de este compuesto depende de su aplicación específica.
- Si se dirige a una vía biológica, es probable que interactúe con enzimas, receptores o componentes celulares.
- Se necesitan más investigaciones para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
Compuestos similares:
Propiedades
IUPAC Name |
benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)






